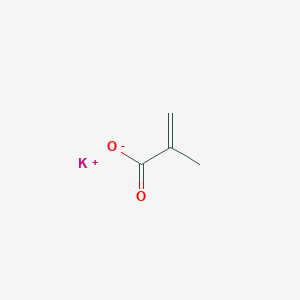

potassium;2-methylprop-2-enoate

Description

Potassium 2-methylprop-2-enoate (CAS No. 6900-35-2), also known as potassium methacrylate, is an organic salt with the molecular formula C₄H₅KO₂ and a molecular weight of 124.18 g/mol . It is widely used in pharmaceuticals as a copolymer component, particularly in Polacrilin Potassium (CAS No. 39394-76-5), an excipient for controlled drug release . The compound features a reactive methacrylate group and a potassium counterion, enhancing its solubility in polar solvents compared to ester derivatives.

Properties

IUPAC Name |

potassium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCSBYSPJHDJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-methylprop-2-enoate can be synthesized through the neutralization reaction of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the salt. The reaction can be represented as follows:

CH2=C(CH3)COOH+KOH→CH2=C(CH3)COOK+H2O

Industrial Production Methods

In industrial settings, the production of potassium;2-methylprop-2-enoate involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as filtration, drying, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(methacrylate) polymers, which are used in coatings, adhesives, and resins.

Substitution Reactions: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion.

Major Products Formed

Poly(methacrylate) Polymers: Used in various industrial applications.

Substituted Methacrylates: Depending on the substituting cation.

Addition Products: Halogenated methacrylates or other addition compounds.

Scientific Research Applications

Potassium;2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of hydrogels for drug delivery systems.

Medicine: Utilized in the development of contact lenses and dental materials.

Industry: Applied in the production of adhesives, coatings, and ion-exchange resins.

Mechanism of Action

The mechanism of action of potassium;2-methylprop-2-enoate primarily involves its ability to polymerize and form cross-linked networks. In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner. The potassium ion can also participate in ion-exchange processes, making it useful in water treatment and purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical properties of potassium 2-methylprop-2-enoate and related compounds:

Ionic vs. Ester Derivatives

- Potassium 2-methylprop-2-enoate: The ionic potassium group enhances water solubility, making it suitable for hydrophilic matrices in drug delivery systems. For example, Polacrilin Potassium forms ion-exchange resins that modulate drug release .

- Methyl methacrylate : The methyl ester group confers hydrophobicity, ideal for forming rigid polymers like poly(methyl methacrylate) (PMMA), used in bone cements and optical materials .

Crosslinking Monomers

- TEGDMA: As a dimethacrylate, it enables high crosslink density in dental composites, improving mechanical strength.

- TRIS : Incorporation into silicone hydrogels (e.g., contact lenses) provides oxygen permeability and sustained release of antibiotics like moxifloxacin due to its hydrophobic silyl groups .

Research Findings and Performance

- Drug Release Profiles : TRIS-based hydrogels exhibit faster drug release compared to TRIS/AA + D variants, which sustain release over 24 hours .

- Polymerization Challenges: Methacrylate-based composites (e.g., TEGDMA) face shrinkage stress, leading to microleakage in dental applications. Modifications with radical ring-opening monomers are being explored to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.